4-Pyridin-3-yloxybenzene-1,2-dicarbonitrile
Overview
Description
4-Pyridin-3-yloxybenzene-1,2-dicarbonitrile is an organic compound that features a pyridine ring attached to a phthalonitrile moiety via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridin-3-yloxybenzene-1,2-dicarbonitrile typically involves the reaction of pyridin-3-ol with phthalonitrile under specific conditions. One common method is the nucleophilic substitution reaction where pyridin-3-ol acts as a nucleophile, attacking the electrophilic carbon in phthalonitrile. This reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Pyridin-3-yloxybenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile groups.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases like potassium carbonate and solvents such as dimethylformamide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phthalonitrile derivatives, while coupling reactions can produce complex aromatic systems.
Scientific Research Applications
4-Pyridin-3-yloxybenzene-1,2-dicarbonitrile has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable structures.
Medicinal Chemistry: The compound is explored for its potential biological activities, including anticancer and antimicrobial properties.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 4-Pyridin-3-yloxybenzene-1,2-dicarbonitrile in biological systems involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the nitrile groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyridin-2-yloxy)-phthalonitrile
- 4-(Pyridin-4-yloxy)-phthalonitrile
- 2,3,5,6-Tetrafluoro-4-(pyridin-3-yloxy)pyridine
Uniqueness
4-Pyridin-3-yloxybenzene-1,2-dicarbonitrile is unique due to the specific positioning of the pyridine ring, which influences its electronic properties and reactivity. This positioning allows for distinct interactions in chemical and biological systems, making it a valuable compound for various applications .
Properties
CAS No. |
93485-73-5 |
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Molecular Formula |
C13H7N3O |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
4-pyridin-3-yloxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C13H7N3O/c14-7-10-3-4-12(6-11(10)8-15)17-13-2-1-5-16-9-13/h1-6,9H |
InChI Key |
PLUZIFDYUWBQSQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)OC2=CC(=C(C=C2)C#N)C#N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=C(C=C2)C#N)C#N |
Origin of Product |
United States |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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